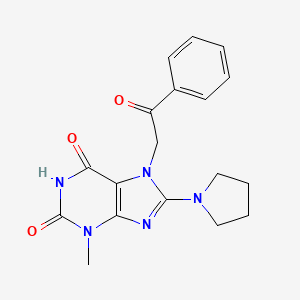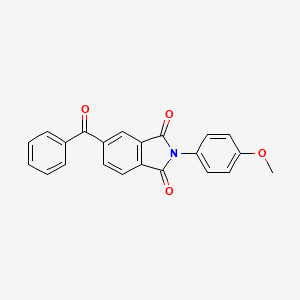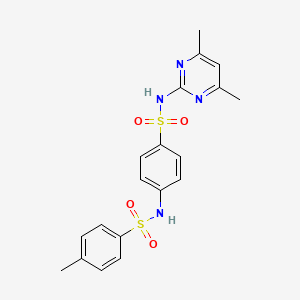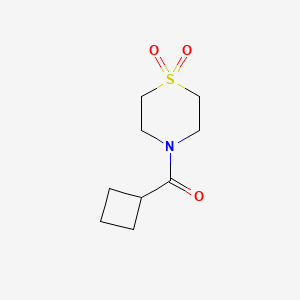
benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
Descripción general
Descripción
Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, also known as BDC, is a synthetic chemical compound belonging to the class of chromene carboxylates. It is a white crystalline compound that has a melting point of 125-127 °C. BDC has been studied extensively for its potential applications in various scientific fields, such as medicine, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been studied extensively for its potential applications in various scientific fields. In medicine, benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the body. benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has also been studied for its potential use in pharmacology, where it has been found to be effective in inhibiting the growth of cancer cells. In biochemistry, benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been found to be an effective inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins.
Mecanismo De Acción
Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate works by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that plays an important role in the functioning of the nervous system. When benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate binds to AChE, it prevents the breakdown of acetylcholine, which results in an increase in the concentration of acetylcholine in the body. This leads to an increase in nerve activity, which can cause a variety of effects, including increased alertness, improved cognitive function, and increased muscle strength.
Biochemical and Physiological Effects
benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been found to have a number of biochemical and physiological effects on the body. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the body. This leads to an increase in the concentration of acetylcholine in the body, resulting in increased alertness, improved cognitive function, and increased muscle strength. benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has also been found to be an effective inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Inhibition of this enzyme leads to decreased inflammation, which can be beneficial for a variety of conditions, such as arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it can be synthesized in the laboratory in a relatively short amount of time. Additionally, it is a potent inhibitor of AChE and COX, which makes it an ideal compound for studying the effects of these enzymes on various biological processes. However, there are some limitations to the use of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in laboratory experiments. It is a relatively new compound, and there is still a lack of data regarding its long-term effects on the body. Additionally, it is a relatively unstable compound, and it can degrade quickly when exposed to light or heat.
Direcciones Futuras
There are several potential future directions for the study of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One direction is to further explore its potential applications in medicine, pharmacology, and biochemistry. Additionally, further research could be done to determine the long-term effects of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate on the body, as well as its potential toxicity. Additionally, further research could be done to explore the potential of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate as a drug delivery vehicle, as well as its potential applications in the field of nanotechnology. Finally, further research could be done to explore the potential of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate as a catalyst for chemical reactions.
Métodos De Síntesis
Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can be synthesized in the laboratory through a reaction between 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, benzyl bromide, and sodium hydroxide. The reaction is carried out in an aqueous solution at 80-90 °C for 30 minutes. The reaction yields benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in a pure form.
Propiedades
IUPAC Name |
benzyl 6,8-dibromo-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2O4/c18-12-6-11-7-13(17(21)23-15(11)14(19)8-12)16(20)22-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIMRLNBBYKVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360403 | |
| Record name | F0777-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | |
CAS RN |
5642-33-1 | |
| Record name | F0777-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B6423820.png)

![1-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6423833.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6423838.png)
![6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine](/img/structure/B6423847.png)
![N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6423858.png)


![3-{4-[(naphthalen-1-yl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B6423881.png)

![N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6423891.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423893.png)
![2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide](/img/structure/B6423908.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6423917.png)